Computed Lipophilicity (XLogP3) Comparison: Tetrahydrofuran-3-yl vs. Simple Alkyl N1-Substituted Pyrazol-4-yl Acetamides
The computed octanol–water partition coefficient (XLogP3) for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is -0.6, indicating moderate hydrophilicity [1]. In the class of N1-substituted pyrazol-4-yl acetamides, replacing the tetrahydrofuran-3-yl group with simple alkyl substituents systematically increases lipophilicity. For example, the N1-methyl analog (N-(1-methyl-1H-pyrazol-4-yl)acetamide; PubChem CID 222891) has a computed XLogP3 of 0.0, a difference of +0.6 log units [2]. The N1-ethyl analog (N-(1-ethyl-1H-pyrazol-4-yl)acetamide; PubChem CID 222892) has a computed XLogP3 of +0.5, a difference of +1.1 log units [3]. These differences in XLogP3 correspond to an approximately 4- to 12-fold change in the octanol/water distribution ratio, which directly impacts aqueous solubility, membrane permeability, and metabolic clearance in in vitro ADME assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.6 |
| Comparator Or Baseline | N-(1-methyl-1H-pyrazol-4-yl)acetamide: XLogP3 = 0.0; N-(1-ethyl-1H-pyrazol-4-yl)acetamide: XLogP3 = +0.5 |
| Quantified Difference | ΔXLogP3 = +0.6 to +1.1 log units (4- to 12-fold higher octanol/water distribution ratio for alkyl analogs) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 |
Why This Matters
The lower lipophilicity of the tetrahydrofuran-substituted analog predicts superior aqueous solubility and a reduced risk of cytochrome P450 inhibition, making it a preferred starting point for oral bioavailability optimization.
- [1] PubChem Compound Summary for CID 72719605, XLogP3 = -0.6. View Source
- [2] PubChem Compound Summary for CID 222891, N-(1-methyl-1H-pyrazol-4-yl)acetamide, XLogP3 = 0.0. View Source
- [3] PubChem Compound Summary for CID 222892, N-(1-ethyl-1H-pyrazol-4-yl)acetamide, XLogP3 = +0.5. View Source
